molecular formula C30H26O12 B150500 Proanthocyanidins CAS No. 4852-22-6

Proanthocyanidins

Cat. No.: B150500
CAS No.: 4852-22-6
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-VUGKQVTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proanthocyanidins (PACs) are oligomeric or polymeric flavonoids composed of flavan-3-ol subunits linked via B-type (single C4–C8/C6 bonds) or A-type (additional C2–O–C7 bonds) interflavanyl connections . These compounds are widely distributed in plants, such as cranberries (Vaccinium macrocarpon), jujube (Ziziphus jujuba), and strawberry tree fruits (Arbutus unedo), where they contribute to antioxidant, antimicrobial, and anti-inflammatory properties . PACs are classified based on hydroxylation patterns (e.g., mono-, di-, or tri-hydroxylated flavan-3-ols) and polymerization degree (DP 2–50), which influence their bioavailability and bioactivity . Notably, cranberry-derived A-type PACs exhibit unique anti-adherence effects against urinary tract pathogens, distinguishing them from other polyphenols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidol B4 can be synthesized through the condensation of catechin and epicatechin under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the 4→8 bond between the two flavan-3-ol units .

Industrial Production Methods: Industrial production of Procyanidol B4 often involves extraction from natural sources. For instance, grape seeds are a rich source of proanthocyanidins. The extraction process includes solvent extraction using ethanol or methanol, followed by purification steps such as chromatography to isolate Procyanidol B4 .

Types of Reactions:

    Oxidation: Procyanidol B4 can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction of Procyanidol B4 can yield catechin and epicatechin monomers.

    Substitution: Substitution reactions can occur on the hydroxyl groups of the flavan-3-ol units, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Health Benefits and Therapeutic Applications

Antioxidant Properties
Proanthocyanidins exhibit significant antioxidant activity, which can help mitigate oxidative stress in cells. Studies have shown that PACs can protect against oxidative damage by enhancing cellular antioxidant defenses and reducing inflammation . They are being investigated for their potential in preventing chronic diseases such as cardiovascular disease, diabetes, and cancer.

Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. For instance, PACs have been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce inflammatory markers in animal models . These effects suggest potential therapeutic uses in conditions characterized by chronic inflammation.

Metabolic Health
this compound have been linked to improved metabolic health. In a study involving mice, PACs were found to regulate lipid metabolism and enhance insulin sensitivity, indicating their potential role in managing obesity and type 2 diabetes . Additionally, they have demonstrated the ability to lower LDL cholesterol while increasing HDL cholesterol levels .

Nutritional Applications

Functional Foods and Supplements
Due to their health benefits, this compound are increasingly incorporated into functional foods and dietary supplements. They are believed to enhance nutrient absorption and improve gut health by modulating gut microbiota composition . Proanthocyanidin-rich extracts from sources like grape seeds and cocoa are commonly used in these products.

Animal Nutrition
Recent studies have explored the application of this compound in animal feed. Novel this compound isolated from Anogeissus pendula demonstrated significant inhibition of ruminal enzymes, suggesting their potential to improve feed conversion ratios in livestock . This could lead to more sustainable agricultural practices by enhancing nutrient utilization.

Cosmetic Applications

This compound are also utilized in cosmetic formulations due to their antioxidant properties. They help protect skin cells from oxidative damage caused by UV radiation and pollution. Furthermore, PACs can improve skin hydration and elasticity, making them valuable ingredients in anti-aging products .

Case Studies

StudyApplicationFindings
Yang et al. (2018)Antioxidant EffectsDemonstrated that PACs effectively resist oxidative stress-induced damage in vitro and in vivo .
Liu et al. (2021)Anti-InflammatoryFound that PACs modulated inflammatory cytokine responses in murine macrophages .
Cordeiro et al. (2016)Pain ManagementShowed that PACs inhibited mechanical pain sensitivity in inflammatory pain models .
Zhang et al. (2024)Cardiovascular HealthReported that this compound improved lipid profiles and reduced atherosclerosis risk factors .

Mechanism of Action

Procyanidol B4 exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Comparison with Similar Compounds

Structural Differences

Proanthocyanidins vs. Anthocyanins

  • This compound : Composed of flavan-3-ol units (e.g., catechin, epicatechin) with A- or B-type linkages. Tri-hydroxylated subunits (e.g., prodelphinidins) are common in grapes, while di-hydroxylated forms dominate in cranberries .
  • Anthocyanins : Anthocyanidin glycosides with a flavylium ion core. Unlike PACs, they lack polymerization and exhibit pH-dependent color changes .

This compound vs. Catechins

  • This compound: Polymers of flavan-3-ols (e.g., catechin, epicatechin) with DP ≥ 2. Higher molecular weight reduces bioavailability compared to monomers .
  • Catechins: Monomeric flavan-3-ols (e.g., epigallocatechin in green tea). Exhibit higher absorption rates but lower antioxidant persistence than PACs .

This compound vs. Flavonols (e.g., Quercetin)

  • This compound: Lack the C4 ketone group present in flavonols. Their oligomeric structure enhances radical scavenging capacity but limits cellular uptake .
  • Flavonols: Glycosylated derivatives (e.g., rutin) with moderate antioxidant activity and better solubility .

Table 1: Distribution of this compound and Related Compounds in Plants

Compound Primary Sources Concentration Range (mg/g DW) Notable Subtypes
This compound Cranberry, jujube, grape seeds 5–120 A-type (cranberry), B-type (grape)
Anthocyanins Blueberry, blackberry, raspberry 1–50 Cyanidin-3-glucoside, pelargonidin
Catechins Green tea, jujube, cocoa 10–150 Epicatechin, epigallocatechin
Flavonols Onion, apple, strawberry tree fruit 0.5–20 Quercetin, hyperoside

Bioavailability and Bioactivity

Table 2: Comparative Bioactivity of this compound and Similar Compounds

Parameter This compound Anthocyanins Catechins Flavonols
Antioxidant Capacity (TAA%) 35–60 20–45 40–70 10–30
Antimicrobial Activity Strong (UTI prevention) Weak Moderate (dental caries) Weak
Bioavailability Low (≤5% absorption) Moderate (10–20%) Moderate (15–30%) Low (5–15%)
Key Health Benefits UTI prevention, cardiovascular Vision support, anti-aging Neuroprotection, metabolism Anti-inflammatory, skin health

Key Findings:

Antioxidant Efficacy: PACs exhibit superior total antioxidant activity (TAA) compared to flavonols (e.g., hyperoside) but are less bioavailable than catechins .

Antimicrobial Specificity : A-type PACs in cranberries uniquely inhibit bacterial adhesion to mucosal surfaces, a mechanism absent in anthocyanins and catechins .

Structural Influence on Function : B-type PACs (e.g., in grapes) show higher radical scavenging activity, while A-type PACs (e.g., in cranberries) excel in anti-pathogen effects .

Biological Activity

Proanthocyanidins (PAs) are a class of flavonoids found in various plants, particularly in fruits, seeds, and bark. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Classification

This compound are oligomeric compounds formed from flavan-3-ol units. They can be classified into two main types based on their structure:

  • Type A : Characterized by the presence of an additional bond between the monomers.
  • Type B : Lacking this bond, leading to different biological activities.

The degree of polymerization (DP) significantly influences their biological effects, with medium-sized polymers often exhibiting the most potent activities.

Antioxidant Activity

This compound exhibit strong antioxidant properties, which are crucial for combating oxidative stress in cells. A study demonstrated that grape seed proanthocyanidin extract (GSPE) significantly reduced reactive oxygen species (ROS) levels in various cellular models . The antioxidant capacity is attributed to their ability to scavenge free radicals and chelate metal ions.

Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory potential of this compound. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. For instance, PAC polymers have been shown to suppress the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages, leading to reduced production of inflammatory mediators such as nitric oxide and prostaglandin E2 .

  • Inhibition of NF-κB Pathway : this compound downregulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .
  • Modulation of MAPK Pathways : They interfere with p38 MAPK signaling, further contributing to their anti-inflammatory effects .

Cardiovascular Health

Research has shown that dietary intake of this compound is associated with improved cardiovascular health. A cohort study indicated that higher proanthocyanidin consumption correlates with lower rates of hypertension and cardiovascular disease .

Key Findings

StudyPopulationInterventionOutcome
Odai et al.40–64 yearsGrape seed extract (200/400 mg/day)Reduced systolic/diastolic blood pressure
Mink et al.55–69 yearsDiet-derived this compoundLower coronary heart disease mortality
McCullough et al.68.9 ± 6.2 yearsDiet-derived this compoundReduced cardiovascular disease risk

Anti-Cancer Properties

This compound have been investigated for their potential anti-cancer effects. Epidemiological studies suggest that they may reduce the risk of certain cancers, including colorectal and pancreatic cancer . Mechanistically, they inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.

Specific Findings

  • Proanthocyanidin hexamers significantly decreased growth in colorectal cancer cell lines by inhibiting PI3K/Akt signaling pathways .
  • A large cohort study indicated an inverse association between proanthocyanidin intake and lung cancer incidence among postmenopausal women .

Metabolic Effects

This compound also play a role in metabolic health by improving lipid profiles and reducing obesity-related complications. Research indicates that they can decrease hepatic lipogenesis and modulate lipid metabolism through gene expression regulation in liver cells .

Metabolic Impact Studies

StudyPopulationInterventionOutcome
Panahande et al.50–65 yearsPine bark extract (250 mg/day)Increased bone formation markers
Tresserra-Rimbau et al.60–75 yearsDiet-derived this compoundLower body weight gain

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting proanthocyanidins from plant matrices while preserving structural integrity?

  • Methodology : Use solvent systems with polarity matching proanthocyanidin solubility parameters. Microwave- or ultrasonic-assisted extraction (MAE/UAE) optimizes yield and efficiency via response surface methodology (RSM), which models variables like solvent ratio, temperature, and time . For thermolabile samples, cold methanol/acetone mixtures minimize degradation .

Q. How can this compound be fractionated based on degree of polymerization (DP)?

  • Methodology : Sequential elution using Sephadex LH-20 gel permeation chromatography separates low-DP (<10) and high-DP (>50) fractions. Chloroform/methanol precipitation further isolates polymerized forms, validated by thiolysis-HPLC to quantify monomeric units .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodology : Normal-phase HPLC (NP-HPLC) resolves this compound by DP, while reverse-phase HPLC (RP-HPLC) paired with QqQ/MS detects specific oligomers. Acidic degradation with phloroglucinol or benzyl mercaptan provides monomer composition data .

Q. How do proanthocyanidin solubility parameters influence solvent selection for composite material design?

  • Methodology : Inverse gas chromatography (IGC) measures Hansen solubility parameters (δD, δP, δH) to identify solvents with matching polarity. Molecular dynamics simulations validate these parameters for interfacial interaction modeling .

Q. What statistical approaches are used to correlate proanthocyanidin structural features with bioactivity?

  • Methodology : Multivariate analysis (e.g., multiple factor analysis, MFA) integrates chemical profiling (GC-MS, HPLC) and bioassay data to identify varietal markers or bioactive DP ranges .

Advanced Research Questions

Q. How do this compound interact with bacterial membranes to enhance antibiotic sensitivity?

  • Methodology : Synergistic assays (checkerboard method) quantify minimum inhibitory concentration (MIC) reductions. Atomic force microscopy (AFM) or fluorescence probes (e.g., DiSC3(5)) visualize membrane permeability changes in Gram-negative bacteria .

Q. What mechanisms underlie proanthocyanidin-mediated epigenetic modulation?

  • Methodology : Chromatin immunoprecipitation (ChIP) and bisulfite sequencing assess histone acetylation/DNA methylation patterns. RNA-seq identifies differentially expressed miRNAs in treated vs. control cells .

Q. Can stereoselective synthesis replicate natural A-type this compound with enhanced bioactivity?

  • Methodology : Direct condensation of flavan-3-ols (e.g., epicatechin) with glyoxylic acid under acidic conditions forms interflavan bonds. NMR and circular dichroism (CD) confirm stereochemistry .

Q. How do degradation kinetics influence proanthocyanidin stability in physiological environments?

  • Methodology : Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays track degradation rates via HPLC. Kinetic models (e.g., first-order decay) correlate structural features (galloylation, DP) with half-lives .

Q. What interfacial interaction models explain proanthocyanidin-polymer composite performance?

  • Methodology : Surface energy analysis via IGC quantifies acid-base interactions. Cohesive energy density (CED) calculations predict adhesion strength in composites .

Q. How do this compound modulate oxidative stress pathways in neurodegenerative models?

  • Methodology : ROS-sensitive dyes (DCFH-DA) and mitochondrial membrane potential assays (JC-1) in SH-SY5Y cells. Western blotting quantifies Nrf2/Keap1 pathway activation .

Q. What role do proanthocyanidin oligomers play in wine astringency and varietal differentiation?

  • Methodology : Sensory analysis (e.g., trained panel scoring) paired with LC-MS/MS profiling identifies DP-specific astringency thresholds. Partial least squares (PLS) regression links chemical profiles to sensory attributes .

Q. Contradictions and Open Challenges

  • DP-Bioactivity Relationships : While low-DP this compound show higher bioavailability, high-DP fractions exhibit stronger antioxidant activity in vitro .
  • Synthesis vs. Natural Extraction : Synthetic analogs (e.g., galloylated derivatives) enhance antimicrobial activity but lack the stereochemical diversity of natural extracts .

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-VUGKQVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183357
Record name Procyanidin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-51-2, 4852-22-6
Record name Procyanidin B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN B4, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.